molecular formula C18H19FN2O5S2 B12189745 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12189745
M. Wt: 426.5 g/mol
InChI Key: BRHWZDNYISBXQS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidin-2,4-dione core modified with a 4-fluorobenzylidene group at the C5 position (Z-configuration), an acetamide side chain at N3, and a 1,1-dioxidotetrahydrothiophen-3-yl group linked to an ethyl moiety at the acetamide nitrogen. Its structural complexity suggests applications in medicinal chemistry, particularly for conditions where thiazolidinedione derivatives are active (e.g., antidiabetic, anti-inflammatory, or antimicrobial agents).

Properties

Molecular Formula

C18H19FN2O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H19FN2O5S2/c1-2-20(14-7-8-28(25,26)11-14)16(22)10-21-17(23)15(27-18(21)24)9-12-3-5-13(19)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3/b15-9-

InChI Key

BRHWZDNYISBXQS-DHDCSXOGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, including the formation of the tetrahydrothiophene ring and the thiazolidine ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiazolidinone ring, acetamide side chain, or the sulfone-containing moiety. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Pharmacological Notes References
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide Thiazolidin-2,4-dione 4-Fluorobenzylidene (Z), 1,1-dioxidotetrahydrothiophen-3-yl, ethyl Enhanced metabolic stability due to sulfone group; fluorophenyl may improve target binding.
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Thiazolidin-2,4-dione 3-Phenylpropenylidene (E), 4-fluorophenylacetamide Lower metabolic stability (no sulfone); extended conjugation may alter electronic properties.
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidin-4-oxo-2-thioxo Benzylidene, 2-methylphenylacetamide Thioxo group increases electron density; potential for metal chelation.
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide Thiazolidin-4-oxo-2-thioxo fused with indole 4-Fluorobenzyl, 2-phenylethylacetamide Indole fusion may enhance π-stacking; thioxo group affects redox activity.

Pharmacokinetic and Computational Insights

  • The sulfone group in the target compound improves solubility and oxidative stability compared to thiophene-based analogs .
  • ChemGPS-NP modeling () suggests fluorinated benzylidene groups occupy distinct chemical space, enhancing selectivity in virtual screening .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a tetrahydrothiophene ring and a thiazolidine dione moiety. Its structural formula can be represented as follows:

C17H20FN3O4S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}_4\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the thiazolidine family exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity of thiazolidine-2,4-diones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Thiazolidine derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In a case study involving animal models, treatment with similar compounds resulted in a significant reduction in paw edema induced by carrageenan .

Anticancer Potential

Thiazolidine derivatives are recognized for their anticancer properties. The compound in focus has been tested against various cancer cell lines, demonstrating cytotoxic effects. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were reported to be 15 µM and 20 µM respectively .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Cytokine Production : It appears to downregulate the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study on the antimicrobial activity demonstrated that the compound effectively inhibited pathogenic bacteria in vitro.
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced inflammation markers compared to controls.
  • Cancer Cell Line Study : The compound showed promising results in inhibiting proliferation in various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.